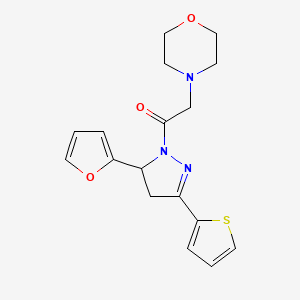

1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

描述

This compound is a pyrazoline derivative featuring a furan-2-yl group at position 5, a thiophen-2-yl group at position 3, and a morpholinoethanone moiety at position 1 of the pyrazoline ring. The morpholino group enhances solubility and bioavailability, while the thiophene and furan substituents contribute to π-π stacking interactions and electronic effects, which are critical for binding to biological targets .

属性

IUPAC Name |

1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(12-19-5-8-22-9-6-19)20-14(15-3-1-7-23-15)11-13(18-20)16-4-2-10-24-16/h1-4,7,10,14H,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOXDCAXHBZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

The molecular formula of this compound is C19H23N3O2S, with a molecular weight of 357.47 g/mol. Its structure includes a pyrazole ring fused with furan and thiophene moieties, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 2.50 - 20 | Broad-spectrum |

| Compound 11d | 14 - 30 | Moderate |

These findings suggest that modifications in the pyrazole structure can lead to enhanced efficacy against various pathogens, including resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound exhibits significant inhibition of pro-inflammatory cytokines and stabilization of cell membranes, which is crucial in inflammatory responses.

Table 2: Anti-inflammatory Assay Results

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound 9 | 86.70 |

| Reference (Diclofenac) | 54.65 |

The results indicate that the compound can effectively stabilize human red blood cells (HRBC), similar to established anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of pyrazoles has been explored extensively. Research shows that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Table 3: Cytotoxicity Assay Results

| Compound | IC50 (µM) |

|---|---|

| Compound A | 163.3 |

| Compound B | 170 |

These compounds have shown promising results in cytotoxicity assays against different cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-based compounds, where one derivative exhibited an IC50 value comparable to standard chemotherapeutics. The study concluded that the introduction of specific substituents on the pyrazole ring significantly enhanced biological activity .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to reduced inflammation and bacterial growth.

- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds similar to 1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone. For instance, a study published in Molecules reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of furan and thiophene moieties appears to enhance this activity.

Anticancer Potential

Research has indicated that pyrazole derivatives can exhibit anticancer properties. A specific study showed that compounds containing similar structural motifs inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HCT116 | 10 | Cell cycle arrest |

Anti-inflammatory Effects

Another significant application of this compound is its potential anti-inflammatory effects. Research has shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases . This suggests that the compound may be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. A typical synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of furan and thiophene derivatives with hydrazine.

- Morpholino Substitution : The morpholino group is introduced via nucleophilic substitution reactions.

- Final Modifications : Further modifications can be made to enhance biological activity or solubility.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with Aryl/Heteroaryl Substituents

Key Observations :

- Bioactivity : Compounds with sulfur-containing groups (e.g., thiophene, thiazole) exhibit superior antimicrobial and anticancer activity. For example, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole () showed IC₅₀ values lower than cisplatin against HepG2 cells .

Heterocyclic Hybrids with Thiophene/Furan Moieties

Key Observations :

- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and metabolic stability compared to furan, making it more favorable for membrane penetration in anticancer applications .

- Morpholino vs. Piperidine: The morpholino group in the target compound offers better water solubility than piperidine (), which could improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。